molecular formula C17H16N2O4S B2878014 (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 895456-21-0

(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No. B2878014
CAS RN: 895456-21-0
M. Wt: 344.39
InChI Key: ZWSXKNBFQSNZKM-ZCXUNETKSA-N
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Description

Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been synthesized and studied for their potential biological activities . They have been found to exhibit cytotoxic and antibacterial activities .


Synthesis Analysis

The synthesis of benzo[d]thiazol-2(3H)-one derivatives involves 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzo[d]thiazol-2(3H)-one core, with various substituents attached to the benzene ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve 1,3-dipolar cycloaddition reactions .

Scientific Research Applications

Organic Synthesis

The allyl group in the compound suggests its potential use in allyl–allyl cross-coupling reactions . These reactions are pivotal in constructing 1,5-dienes, which are significant building blocks in chemical synthesis, particularly in the synthesis of natural products. The compound could serve as a precursor for creating complex molecules with pharmaceutical applications.

Catalysis

Given the presence of a thiazole moiety, the compound might be involved in catalytic processes. Thiazoles are known to facilitate enantioselective epoxidation of allylic alcohols , which is a valuable reaction in producing epoxides—a crucial intermediate in various synthetic routes.

Pharmaceutical Research

The structural features of the compound, including the benzothiazole and furan rings, are commonly found in molecules with therapeutic potential . Compounds with similar structures have shown a range of biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects .

Mechanism of Action

Target of Action

Similar compounds have been synthesized for their potential pesticidal properties , suggesting that the targets could be enzymes or receptors in pests

Mode of Action

Compounds with similar structures have been shown to activate the release of calcium ions in insect central neurons at higher concentrations . This suggests that the compound might interact with its targets to disrupt normal cellular functions, leading to the death of the pests.

Biochemical Pathways

The activation of calcium release in neurons suggests that it might affect calcium signaling pathways, which play crucial roles in various cellular processes, including neurotransmission, muscle contraction, and cell death .

Pharmacokinetics

Similar compounds have been synthesized for their potential pesticidal properties , suggesting that they might be designed to be absorbed and distributed in the pests’ bodies, metabolized to exert their effects, and then excreted.

Result of Action

The result of the compound’s action is likely to be the death of the pests. Compounds with similar structures have been shown to exhibit favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .

Safety and Hazards

The safety and hazards associated with these compounds would depend on their specific structure and biological activity. As they have been found to exhibit cytotoxic activity, they should be handled with appropriate safety precautions .

Future Directions

Future research could involve the synthesis of additional benzo[d]thiazol-2(3H)-one derivatives with different substituents, to explore their potential biological activities and develop new chemotherapeutics .

properties

IUPAC Name

N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-4-7-19-11-9-13(21-2)14(22-3)10-15(11)24-17(19)18-16(20)12-6-5-8-23-12/h4-6,8-10H,1,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSXKNBFQSNZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

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